Cas no 179873-36-0 (N-Methyl-N-(quinolin-6-ylmethyl)amine)
N-Methyl-N-(quinolin-6-ylmethyl)amine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-N-(quinolin-6-ylmethyl)amine
- 6-Quinolinemethanamine,N-methyl-
- N-methyl-1-(quinolin-6-yl)methanamine
- N-methyl-1-quinolin-6-ylmethanamine
- N-methyl-6-Quinolinemethanamine
- methyl(6-quinolylmethyl)amine
- Methyl-quinolin-6-ylmethyl-amine
- N-methyl-1-(6-quinolinyl)methanamine
- N-Methyl-N-(6-quinolinylmethyl)amine
- SBB010552
- CHEMBRDG-BB 4102204
- TIMTEC-BB SBB010552
- N-METHYL(QUINOLIN-6-YL)METHANAMINE
- BAS 08768018
- 6-[(Methylamino)methyl]quinoline95%
- CS-0301559
- BB 0261773
- TS-02347
- MFCD06738897
- SB34398
- methyl[(quinolin-6-yl)methyl]amine
- W-206273
- A25985
- SY004184
- DTXSID50424358
- FT-0651358
- SCHEMBL3005405
- N-methyl-1-quinolin-6-ylmethanamine;N-methyl-1-quinolin-6-ylmethanamine
- IIPNTNDPIZNFRU-UHFFFAOYSA-N
- N-Methyl-1-quinolin-6-ylmethanamine, AldrichCPR
- 6-QUINOLINEMETHANAMINE, N-METHYL-
- 179873-36-0
- EN300-1851980
- AKOS003237516
- AB28133
- 6-[(Methylamino)methyl]quinoline
- STK352556
- DB-065296
- methyl(quinolin-6-ylmethyl)amine
- ALBB-011844
- DB-361371
-
- MDL: MFCD06738897
- Inchi: 1S/C11H12N2/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7,12H,8H2,1H3
- InChI Key: IIPNTNDPIZNFRU-UHFFFAOYSA-N
- SMILES: N(C)CC1C=CC2C(=CC=CN=2)C=1
Computed Properties
- Exact Mass: 172.10000
- Monoisotopic Mass: 172.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 24.9A^2
Experimental Properties
- Density: 1.087±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 297.9℃ at 760 mmHg
- Flash Point: 134°C
- Refractive Index: 1.615
- Solubility: Slightly soluble (5.5 g/l) (25 º C),
- PSA: 24.92000
- LogP: 2.34510
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-Methyl-N-(quinolin-6-ylmethyl)amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S23;S26;S36/37/39;S45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-(quinolin-6-ylmethyl)amine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Methyl-N-(quinolin-6-ylmethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006772-5g |
N-Methyl-1-(quinolin-6-yl)methanamine |
179873-36-0 | 97% | 5g |
$440.84 | 2022-04-02 | |
| Alichem | A189006772-10g |
N-Methyl-1-(quinolin-6-yl)methanamine |
179873-36-0 | 97% | 10g |
$791.43 | 2022-04-02 | |
| Alichem | A189006772-25g |
N-Methyl-1-(quinolin-6-yl)methanamine |
179873-36-0 | 97% | 25g |
$1,323.55 | 2022-04-02 | |
| Fluorochem | 065527-250mg |
N-Methyl-N-(6-quinolinylmethyl)amine |
179873-36-0 | 97% | 250mg |
£104.00 | 2022-03-01 | |
| Fluorochem | 065527-1g |
N-Methyl-N-(6-quinolinylmethyl)amine |
179873-36-0 | 97% | 1g |
£161.00 | 2022-03-01 | |
| Fluorochem | 065527-5g |
N-Methyl-N-(6-quinolinylmethyl)amine |
179873-36-0 | 97% | 5g |
£482.00 | 2022-03-01 | |
| Fluorochem | 065527-10g |
N-Methyl-N-(6-quinolinylmethyl)amine |
179873-36-0 | 97% | 10g |
£932.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N168016-1g |
N-Methyl-N-(quinolin-6-ylmethyl)amine |
179873-36-0 | 97% | 1g |
¥1081.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00165-250mg |
N-Methyl-N-(quinolin-6-ylmethyl)amine |
179873-36-0 | 97% | 250mg |
¥1659.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00165-1g |
N-Methyl-N-(quinolin-6-ylmethyl)amine |
179873-36-0 | 97% | 1g |
¥2629.0 | 2024-07-16 |
N-Methyl-N-(quinolin-6-ylmethyl)amine Suppliers
N-Methyl-N-(quinolin-6-ylmethyl)amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-Methyl-N-(quinolin-6-ylmethyl)amine
Comprehensive Overview of N-Methyl-N-(quinolin-6-ylmethyl)amine (CAS No. 179873-36-0): Properties, Applications, and Industry Insights
N-Methyl-N-(quinolin-6-ylmethyl)amine (CAS No. 179873-36-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This quinoline derivative combines a methylamine moiety with a quinolin-6-ylmethyl group, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents.
The compound's molecular structure (C12H12N2) features both aromatic and aliphatic nitrogen centers, making it valuable for medicinal chemistry optimization. Recent studies highlight its role in creating bioactive molecules targeting inflammatory pathways, with particular interest in its potential for cancer research applications. The quinoline scaffold is known for its excellent pharmacokinetic properties, including membrane permeability and metabolic stability.
From a synthetic chemistry perspective, N-Methyl-N-(quinolin-6-ylmethyl)amine serves as a valuable intermediate for heterocyclic compound synthesis. Its bifunctional nature allows for selective modifications at either nitrogen center, enabling the creation of diverse molecular architectures. The compound's structure-activity relationships are currently being investigated in several academic and industrial laboratories, particularly for developing novel small molecule therapeutics.
In material science applications, this amine derivative shows promise as a ligand precursor for metal-organic frameworks (MOFs) and coordination complexes. The electron-rich quinoline system can participate in various coordination modes, while the methylamine group offers additional binding possibilities. Such properties make it interesting for developing functional materials with potential applications in catalysis or sensing technologies.
Quality control of CAS No. 179873-36-0 typically involves HPLC analysis with UV detection, with purity standards often exceeding 97% for research applications. The compound is generally stable under ambient conditions but should be protected from prolonged light exposure due to the photosensitive quinoline moiety. Proper storage in sealed containers under inert atmosphere is recommended for long-term preservation.
Recent patent literature reveals growing interest in N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives for various therapeutic areas. Several drug discovery programs have incorporated this scaffold in their lead optimization phases, particularly for targets involving protein-protein interactions. The compound's balanced lipophilicity (predicted LogP ~2.3) makes it particularly attractive for central nervous system drug development.
Environmental and safety assessments indicate that 179873-36-0 requires standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection should be used when handling the compound. Waste disposal should follow institutional guidelines for organic chemical waste management.
The global market for quinoline-based intermediates like N-Methyl-N-(quinolin-6-ylmethyl)amine is projected to grow steadily, driven by increasing R&D investment in targeted therapies. Custom synthesis services now frequently include this compound in their catalogs, offering various scales from milligram to kilogram quantities. Pricing trends reflect its status as a specialty chemical with value-added applications.
Analytical characterization of CAS 179873-36-0 typically includes 1H NMR, 13C NMR, and mass spectral data. The proton NMR spectrum characteristically shows distinct signals for the methyl group (~2.5 ppm), methylene protons (~4.0 ppm), and aromatic protons in the 7-9 ppm range. These spectral features facilitate compound identification and purity assessment during synthetic workflows.
Future research directions for N-Methyl-N-(quinolin-6-ylmethyl)amine may explore its potential in bioconjugation chemistry and prodrug design. The secondary amine functionality offers possibilities for further derivatization, while the aromatic system could participate in various molecular recognition processes. Such investigations could expand its utility in chemical biology and diagnostic applications.
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